[3-(Cyclopropylmethoxy)phenyl]methanol
Overview
Description
[3-(Cyclopropylmethoxy)phenyl]methanol: is a chemical compound with the molecular formula C11H14O2. It is known for its versatile applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Cyclopropylmethoxy)phenyl]methanol typically involves the reaction of cyclopropylmethanol with a phenyl derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: [3-(Cyclopropylmethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, [3-(Cyclopropylmethoxy)phenyl]methanol serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is used in biological research to study its effects on cellular processes and pathways. It has shown potential in modulating specific biological targets, making it a subject of interest in pharmacological studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development in treating various diseases.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(Cyclopropylmethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications.
Comparison with Similar Compounds
- [3-(Cyclopropylmethoxy)phenyl]ethanol
- [3-(Cyclopropylmethoxy)phenyl]propane
- [3-(Cyclopropylmethoxy)phenyl]butane
Comparison: Compared to its similar compounds, [3-(Cyclopropylmethoxy)phenyl]methanol stands out due to its unique combination of a cyclopropylmethoxy group and a phenyl ring attached to a methanol group. This specific structure imparts distinct chemical and physical properties, making it more versatile in various applications. Its ability to undergo a wide range of chemical reactions and its potential in scientific research further highlight its uniqueness.
Biological Activity
[3-(Cyclopropylmethoxy)phenyl]methanol, with the CAS number 411229-88-4, is an organic compound that has garnered interest due to its potential biological activities. This compound features a cyclopropylmethoxy group attached to a phenyl ring, which may influence its interaction with biological targets and its overall pharmacological profile.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of phenolic compounds have been studied for their ability to inhibit bacterial growth and biofilm formation. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Anti-inflammatory Effects
Inflammation is a critical component in various diseases, including autoimmune disorders and chronic inflammatory conditions. Compounds like this compound may exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-kB pathway. This modulation can lead to decreased production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the activation of caspases and the disruption of cell cycle progression. The specific interactions of this compound with cancer-related molecular targets remain an area for further investigation .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering their signaling pathways.
- Cell Membrane Interaction : The lipophilic nature of the cyclopropyl group may enhance membrane permeability, allowing for better interaction with intracellular targets.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of phenolic compounds found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of many standard antibiotics, indicating its potential as an alternative therapeutic agent .
Study 2: Anti-inflammatory Mechanisms
In vitro studies revealed that this compound reduced the expression of pro-inflammatory markers in macrophages exposed to lipopolysaccharide (LPS). This suggests its potential utility in managing inflammatory diseases .
Study 3: Anticancer Activity
In a recent investigation, this compound was shown to induce apoptosis in breast cancer cell lines through the activation of the intrinsic apoptotic pathway. Results indicated a dose-dependent increase in caspase activity, highlighting its potential as a chemotherapeutic agent .
Table 1: Biological Activities of this compound
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Significant inhibition of bacterial growth | |
Anti-inflammatory | Reduced cytokine production | |
Anticancer | Induction of apoptosis in cancer cells |
Table 2: Comparison with Related Compounds
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | High | Moderate | High |
Phenolic Derivative A | Moderate | High | Moderate |
Phenolic Derivative B | Low | Low | High |
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9,12H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDYWOJVMBENQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627531 | |
Record name | [3-(Cyclopropylmethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411229-88-4 | |
Record name | [3-(Cyclopropylmethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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